Regioisomeric Purity Drives Kinase Inhibitor Potency: 5‑yl vs. 6‑yl Substitution in HDAC6 and CDK Chemotypes
The 2‑methyl‑2H‑indazol‑5‑yl fragment, when incorporated into elaborated drug-like scaffolds, delivers single-digit nanomolar potency against clinically relevant targets. In the HDAC6 inhibitor series disclosed in WO2021067859, an elaborated molecule bearing the 2‑methyl‑2H‑indazol‑5‑yl subunit exhibited an IC₅₀ of 0.601 nM against recombinant HDAC6 in a luminescent HDAC-Glo™ assay [1]. The corresponding 6‑yl regioisomer (OR30928, CAS 1159511-72-4) has not been reported in equivalent high-potency chemotypes, and empirical precedent across the indazole kinase inhibitor field demonstrates that a shift of the acrylic acid vector from the 5‑ to the 6‑position of the indazole core frequently reduces affinity by >10‑fold due to altered exit‑vector geometry [2]. This positional dependence makes the 5‑yl isomer uniquely suited for medicinal chemistry programs targeting the 5‑substituted indazole pharmacophore.
| Evidence Dimension | Target engagement potency (IC₅₀) of elaborated drug-like molecule containing the indazole fragment |
|---|---|
| Target Compound Data | IC₅₀ = 0.601 nM (HDAC6, compound I-21 in WO2021067859, 2-methyl-2H-indazol-5-yl-containing scaffold) |
| Comparator Or Baseline | 6‑yl regioisomer (CAS 1159511-72-4): no reported HDAC6 affinity at comparable elaboration stage; general class-level observation of >10-fold potency loss upon regioisomeric shift |
| Quantified Difference | Cannot be quantified as a direct head-to-head value due to absence of matched molecular pair data; classification as >10-fold inferred from kinase inhibitor literature precedent. |
| Conditions | Recombinant HDAC6 (unknown species origin), HDAC-Glo™ luminescent substrate assay (BindingDB Entry 11653). |
Why This Matters
Procurement of the 5‑yl isomer ensures access to the regioisomer that has demonstrated high-affinity target engagement when elaborated, a critical consideration for hit-to-lead campaigns where SAR interpretation depends on regioisomerically defined starting materials.
- [1] BindingDB Entry BDBM50557848, CHEMBL4777764 – WO2021067859, Compound I-21. IC₅₀ 0.601 nM against recombinant HDAC6. View Source
- [2] Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. ACS Publications, 2021. (Exemplifies the 5‑yl-specific CDK inhibitor series.) View Source
